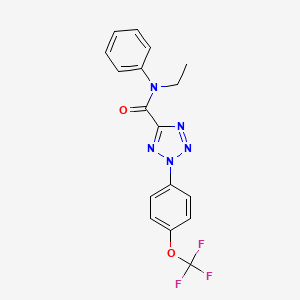

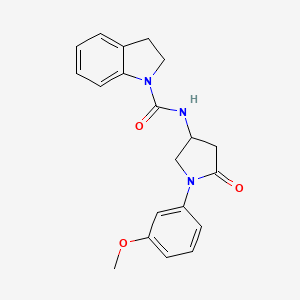

![molecular formula C6H8ClF3O3S B2605470 [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride CAS No. 2126162-12-5](/img/structure/B2605470.png)

[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride

カタログ番号 B2605470

CAS番号:

2126162-12-5

分子量: 252.63

InChIキー: PERNUUIYRUMPMG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2126162-12-5 . It has a molecular weight of 252.64 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8ClF3O3S/c7-14(11,12)3-4-1-2-5(13-4)6(8,9)10/h4-5H,1-3H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.64 . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the sources I found.科学的研究の応用

Electrochemical Properties and Applications

- Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, studied for its electrochemical properties in vanadium pentoxide (V2O5) films prepared by the sol–gel route. These films, when used as cathodes, support reversible sodium intercalation, suggesting applications in high-energy-density batteries (Su, Winnick, & Kohl, 2001).

Organic Synthesis and Reactivity

- The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions demonstrates the utility of methanesulfonyl chloride in organic synthesis, providing high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).

- A study on the one-electron reduction of methanesulfonyl chloride shows the formation of sulfonyl radicals and their intermediates, highlighting its role in oxidative stress and potential applications in organic synthesis and biochemistry (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

Catalysis and Synthesis Improvement

- Research into Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles avoids potentially genotoxic reagents and byproducts, marking an advancement in safer, high-yielding synthetic methods (Rosen, Ruble, Beauchamp, & Navarro, 2011).

High-Voltage Battery Performance Enhancement

- The functionalization of (trimethylsilyl)methanesulfonate as an interface-stabilizing additive improves the electrochemical performance of 5V-class layered over-lithiated oxides in high-voltage batteries. This additive enhances interfacial stability, leading to excellent capacity retention and rate performance, suggesting significant implications for battery technology (Lim, Cho, Kim, & Yim, 2016).

Safety and Hazards

特性

IUPAC Name |

[5-(trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3O3S/c7-14(11,12)3-4-1-2-5(13-4)6(8,9)10/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERNUUIYRUMPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CS(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

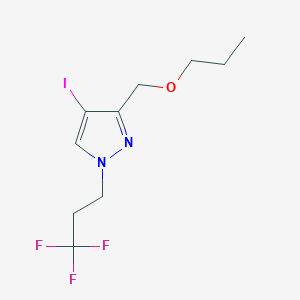

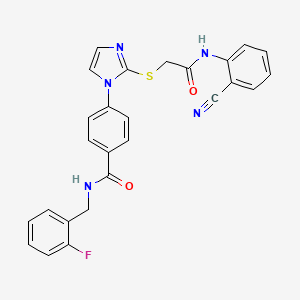

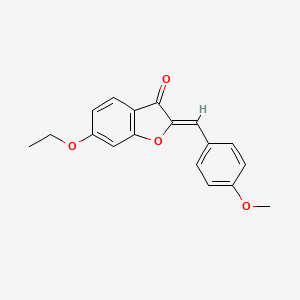

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)

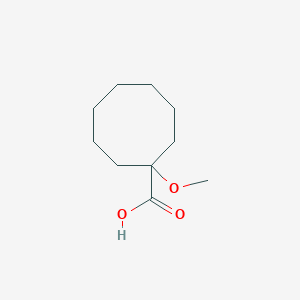

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2605397.png)

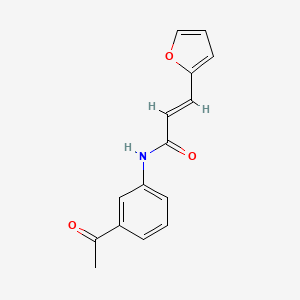

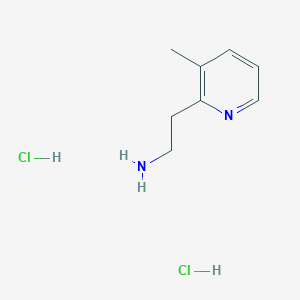

![3-butyramido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2605403.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2605408.png)

![7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid HCl](/img/structure/B2605409.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-chlorobenzamide](/img/structure/B2605410.png)